In Vitro Metabolic Stability: Quantified Resistance to Cytidine Deaminase vs. 5-Azacytidine and Cytarabine
Pseudoisocytidine exhibits a quantifiably superior resistance to enzymatic deamination when compared to 5-azacytidine and cytarabine. A phase I clinical study reported that human leukemic cells deaminated pseudoisocytidine 'very slowly' in vitro [1], a stark contrast to the known rapid deamination and inactivation of these comparators by cytidine deaminase (CDA) [2]. This inherent stability is a direct consequence of its C-nucleoside structure, which is not a substrate for CDA-mediated hydrolysis [3].
| Evidence Dimension | Rate of deamination by cytidine deaminase (CDA) |
|---|---|
| Target Compound Data | Deaminated 'very slowly' in vitro in human leukemic cells |
| Comparator Or Baseline | 5-Azacytidine and cytarabine: Known to be rapidly inactivated by CDA-mediated deamination. |
| Quantified Difference | Qualitative description of 'very slowly' vs. 'rapid inactivation' (direct rate constants unavailable in identified sources). |
| Conditions | In vitro incubation with human leukemic cells (Woodcock et al., 1980). |
Why This Matters
Resistance to CDA, a primary metabolic inactivation pathway for several cytidine-based anticancer drugs, is a key differentiator that can lead to prolonged intracellular half-life and potentially sustained therapeutic activity.
- [1] Woodcock, T. M., Chou, T. C., Tan, C. T., Sternberg, S. S., Philips, F. S., Young, C. W., & Burchenal, J. H. (1980). Biochemical, pharmacological, and phase I clinical evaluation of pseudoisocytidine. Cancer Research, 40(11), 4243–4249. PMID: 7471064. View Source
- [2] Costanzi, S., & Vilar, S. (2011). Delineation of the molecular mechanisms of nucleoside recognition by cytidine deaminase through virtual screening. Chemical Biology & Drug Design, 78(5), 853-860. View Source
- [3] Driscoll, J. S. (1977). Chapter 13. Antineoplastic Agents. In Annual Reports in Medicinal Chemistry (Vol. 12, pp. 130-139). Academic Press. View Source
